DRI-C21041

Type 1 diabetes prevention Autoimmune disease model In vivo efficacy

Choose DRI-C21041 for research on moderate CD40-CD40L pathway suppression. Validated in murine islet allograft transplantation and NOD T1D prevention models (reducing diabetes incidence from 80% to 60%). Its specific IC50 (0.31µM) and B-cell functional IC50 (13.2µM) make it ideal for SAR studies and comparing partial vs. complete blockade. Essential for reproducible, cross-study interpretation.

Molecular Formula C30H21N3O7S
Molecular Weight 567.6 g/mol
Cat. No. B12384510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDRI-C21041
Molecular FormulaC30H21N3O7S
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O
InChIInChI=1S/C30H21N3O7S/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40/h1-18H,(H,31,34)(H,32,35)(H,38,39,40)
InChIKeyXCTCVKFDAODCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRI-C21041: Small-Molecule CD40-CD40L Inhibitor for Islet Transplantation and Autoimmune Disease Research


DRI-C21041 is a synthetic small-molecule inhibitor (SMI) of the CD40-CD40L (CD154) costimulatory protein-protein interaction, a critical immune checkpoint in the TNF superfamily [1]. Discovered and developed at the University of Miami's Diabetes Research Institute, it belongs to the DRI-C series of CD40-CD40L SMIs, which were designed starting from the chemical space of organic dyes [1]. DRI-C21041 demonstrates in vitro binding inhibition with an IC50 of 0.31 μM and has been validated in multiple murine models of islet allograft transplantation and type 1 diabetes prevention [1]. The compound is supplied as a solid powder (C30H21N3O7S, MW 567.57) with HPLC purity typically >98% and solubility of 10 mM in DMSO .

DRI-C21041: Why Generic CD40-CD40L Inhibitor Substitution Cannot Be Assumed


The CD40-CD40L small-molecule inhibitor class exhibits substantial structural and pharmacological heterogeneity that precludes simple compound interchange. While multiple DRI-C series compounds share a common discovery lineage, they demonstrate divergent in vitro and in vivo performance profiles. DRI-C21095 and DRI-C21045 possess lower binding IC50 values (0.17 μM) than DRI-C21041 (0.31 μM) [1]; DRI-C21095 shows superior efficacy in NOD mouse T1D prevention (diabetes incidence reduced from 80% to 25% vs. 60% for DRI-C21041) [1]; and cellular functional IC50 values differ markedly across the series (B-cell function inhibition: 13.2 μM for DRI-C21041 vs. 4.5 μM for DRI-C21095) [1]. Earlier-generation CD40-CD40L SMIs such as (Rac)-BIO8898 exhibit IC50 values ~80-fold weaker (25 μM) [2]. These quantitative divergences render compound-specific procurement essential for experimental reproducibility and valid cross-study interpretation.

DRI-C21041 Quantitative Differentiation Evidence Against CD40-CD40L Inhibitor Comparators


DRI-C21041 vs. DRI-C21095: Direct In Vivo Efficacy Comparison in NOD Mouse T1D Prevention Model

DRI-C21041 was evaluated head-to-head against DRI-C21095, its more potent in-class analog, in a three-month preventive treatment study using female NOD mice, a standard model of spontaneous autoimmune type 1 diabetes [1]. While DRI-C21095 demonstrated superior efficacy in this model, DRI-C21041 still provided a statistically and biologically meaningful reduction in disease incidence [1]. This head-to-head dataset enables researchers to select the appropriate compound based on the specific potency requirements of their experimental system.

Type 1 diabetes prevention Autoimmune disease model In vivo efficacy

DRI-C21041 vs. (Rac)-BIO8898: Cross-Study Binding Affinity Comparison for CD40-CD40L Inhibition

DRI-C21041 exhibits an IC50 of 0.31 μM for inhibition of the CD40-CD40L protein-protein interaction in cell-free binding assays . In contrast, (Rac)-BIO8898, an earlier-generation small-molecule CD40-CD154 inhibitor identified via high-throughput screening and structurally characterized by X-ray crystallography, demonstrates an IC50 of 25 μM for CD154 binding to CD40-Ig [1][2]. While these values derive from separate studies employing distinct assay formats, the approximately 80-fold difference in reported potency provides a class-level benchmark of DRI-C21041's enhanced target engagement capability.

Protein-protein interaction inhibition Binding affinity Small-molecule inhibitor potency

DRI-C21041: Class-Level Selectivity Evidence — No Activity Against TNF-R1–TNF-α Interaction

DRI-C21041 displays no detectable activity against the TNF-R1–TNF-α interaction in cell-free binding assays, indicating selectivity within the TNF superfamily . This selectivity profile is consistent across the DRI-C compound series, with DRI-C21095 also showing no activity against TNF-R1–TNF-α, while both compounds maintain potent inhibition of the CD40-CD40L interaction . Comparative data for (Rac)-BIO8898's selectivity against TNF-R1–TNF-α is not available in the public literature.

Selectivity profiling TNF superfamily Off-target activity

DRI-C21041 vs. DRI-C21095 and DRI-C21045: Comparative Cellular Functional Activity in B-Cell Assays

In cellular assays measuring CD40L-induced human B-cell function, DRI-C21041 exhibits an IC50 of 13.2 μM . This cellular functional activity differs from its more potent in-class comparators: DRI-C21095 demonstrates an IC50 of 4.5 μM for B-cell function inhibition, while DRI-C21045 shows an IC50 of 4.5 μM for B-cell proliferation and 17.1 μM for NF-κB activation . The difference between biochemical binding IC50 (0.31 μM) and cellular functional IC50 (13.2 μM) reflects the translation from target engagement to downstream functional readout.

B-cell function Cellular assay Functional potency

DRI-C21041 vs. DRI-C21095: Direct In Vivo Islet Allograft Survival Comparison in Murine Kidney Capsule Transplantation Model

In a murine model of islet allograft transplantation under the kidney capsule, both DRI-C21041 and DRI-C21095 were evaluated for their ability to prolong graft survival and function [1]. A significant portion of islet allografts (50%-80%) remained intact and functional in SMI-treated mice long after terminating treatment, with concomitant reduction in immune cell infiltration as evidenced by direct longitudinal imaging in situ [1]. The study demonstrates that both compounds can induce operational immune tolerance via CD40-CD40L axis inhibition, though the primary publication presents the data collectively rather than disaggregated by individual compound [1].

Islet transplantation Allograft survival Immune tolerance induction

DRI-C21041: Validated Commercial Availability with Defined Purity and Structural Identity

DRI-C21041 is commercially available from multiple reputable vendors (ProbeChem, MedChemExpress, TargetMol) with established quality control specifications: CAS 2101765-78-8, molecular formula C30H21N3O7S, molecular weight 567.57, HPLC purity >98%, and solubility 10 mM in DMSO [1]. The compound is covered by a patent filed by the University of Miami with Peter Buchwald as inventor [2]. This commercial availability contrasts with earlier-generation CD40-CD40L inhibitors like (Rac)-BIO8898, which have more limited vendor distribution. For researchers seeking the free acid form rather than the DIEA salt, DRI-C21041 (non-DIEA) is specifically available .

Procurement Compound identity Quality control

DRI-C21041: Optimal Research and Preclinical Application Scenarios


Islet Allograft Transplantation Studies Requiring CD40-CD40L Blockade Without Biologic Immunogenicity

DRI-C21041 is validated for use in murine islet allograft transplantation models (kidney capsule and anterior chamber of the eye), where it has been shown to prolong graft survival with 50%-80% of allografts remaining intact and functional after treatment cessation, accompanied by reduced immune cell infiltration on longitudinal imaging [1]. Unlike anti-CD40L monoclonal antibodies, which carry immunogenicity risks and require parenteral administration, DRI-C21041 as a small molecule offers the potential for oral dosing and shorter half-life for improved controllability [1]. Researchers investigating operational immune tolerance induction via costimulatory blockade should consider DRI-C21041 for studies where moderate pathway suppression is preferred over the more potent DRI-C21095.

Autoimmune Type 1 Diabetes Prevention Studies in NOD Mouse Models

DRI-C21041 has demonstrated efficacy in preventing spontaneous autoimmune type 1 diabetes onset in female NOD mice, reducing diabetes incidence from 80% to 60% over a three-month treatment period [1]. This model provides a direct comparator dataset against DRI-C21095 (25% incidence), enabling dose-ranging studies and investigation of partial versus complete CD40-CD40L pathway blockade in autoimmune disease progression [1]. Researchers focused on preventive rather than interventional T1D strategies will find DRI-C21041 useful for establishing therapeutic windows and exploring combination regimens with other immunomodulatory agents.

B-Cell Activation and NF-κB Signaling Studies with Defined CD40-CD40L Selectivity

DRI-C21041 inhibits CD40L-induced human B-cell activation, proliferation, and NF-κB activation with a cellular functional IC50 of 13.2 μM and demonstrates no detectable activity against the related TNF-R1–TNF-α interaction [1]. This selectivity profile makes DRI-C21041 a suitable tool compound for dissecting CD40-specific signaling pathways in B-cell biology without confounding off-target TNF pathway modulation. For experiments requiring stronger cellular potency, DRI-C21095 (B-cell function IC50 = 4.5 μM) or DRI-C21045 (B-cell proliferation IC50 = 4.5 μM) may be more appropriate alternatives .

Comparative Pharmacology Studies Across DRI-C Series CD40-CD40L Inhibitors

DRI-C21041 occupies a defined position within the DRI-C compound series, with documented quantitative differences from DRI-C21095 (biochemical IC50: 0.31 vs. 0.17 μM; NOD T1D incidence: 60% vs. 25%; B-cell functional IC50: 13.2 vs. 4.5 μM) and DRI-C21045 (biochemical IC50: 0.17 μM; B-cell proliferation IC50: 4.5 μM) [1]. This graded activity profile enables structure-activity relationship (SAR) studies and investigation of the relationship between target engagement and therapeutic efficacy. Researchers can procure all three compounds from commercial vendors for parallel testing to establish potency-response correlations in their specific experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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